molecular formula C27H33N3O3S B11121370 (5Z)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11121370
M. Wt: 479.6 g/mol
InChI Key: WLZJMNVQQUBKHB-BWAHOGKJSA-N
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Description

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolone core, a benzylpiperazine moiety, and a methoxy-substituted phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a benzyl halide with piperazine, followed by protection and deprotection steps to ensure selective functionalization.

    Attachment of the Methoxy-Substituted Phenyl Group: This is typically done through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acid or halide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazolone core, potentially converting it to a thiazolidinone derivative.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, thiazolidinone derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound could be investigated for its pharmacological properties

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the thiazolone core could inhibit specific enzymes. The methoxy-substituted phenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: These compounds share the thiazolone core but differ in their substituents, leading to different chemical and biological properties.

    Benzylpiperazines: These compounds have the benzylpiperazine moiety but lack the thiazolone core, resulting in different pharmacological profiles.

    Methoxy-Substituted Phenyl Derivatives: These compounds contain the methoxy-substituted phenyl group but differ in other structural features.

Uniqueness

The uniqueness of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combination of structural features, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H33N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C27H33N3O3S/c1-20(2)11-16-33-23-10-9-22(17-24(23)32-3)18-25-26(31)28-27(34-25)30-14-12-29(13-15-30)19-21-7-5-4-6-8-21/h4-10,17-18,20H,11-16,19H2,1-3H3/b25-18-

InChI Key

WLZJMNVQQUBKHB-BWAHOGKJSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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